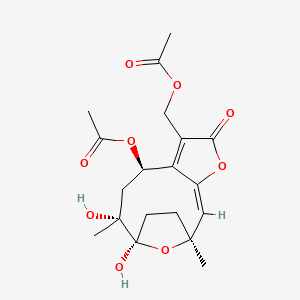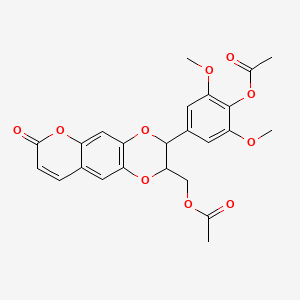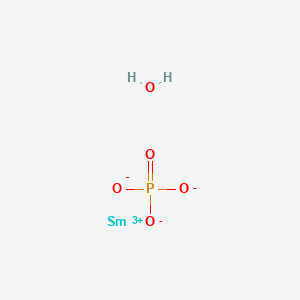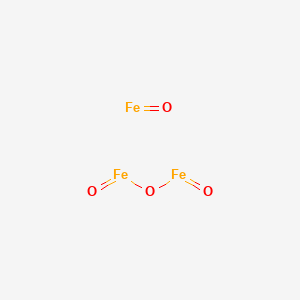
1-Bromohenicosa-3,6,9,12,15,18-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromohenicosa-3,6,9,12,15,18-hexaene, also known as this compound, is a useful research compound. Its molecular formula is C21H31Br and its molecular weight is 363.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Physical-Chemical and Solvent Considerations
1-Bromohexadecane has been used in the murine local lymph node assay (LLNA) to evaluate contact allergen potency and chemical structural-allergenic activity relationships. It represents a series with the same chemical reactivity but differing in alkane carbon chain length-dependent lipid solubilities. A study confirmed a biphasic LLNA response, with the greatest activity observed for 1-bromohexadecane. This research suggests that multiple factors, including lipid solubility, vehicle, solvation, and retention on the skin surface, contribute to the apparent potency of 1-bromoalkanes in the LLNA (Siegel et al., 2009).
Viscosity and Liquid Phase Behavior
The viscosity of liquid bromoalkanes, including 1-bromohexadecane, has been studied to understand their behavior under different temperatures. This work has provided new experimental data that support the Bingham-Coombs model based on the free volume approach, revealing a quantitative connection of the excluded volume with the van der Waals volume and the packing fraction (Ryshkova, Belenkov, & Postnikov, 2020).
Emulsion Stabilization
1-Bromohexadecane has been involved in studies of emulsion stabilization by responsive copolymers. A particular study focused on the rheological properties of 1-bromohexadecane-in-water emulsions stabilized by poly(N-isopropylacrylamide)-co-poly(ethyleneglycol methacrylate) copolymer. This research represents the first comprehensive rheological investigation of reversible, temperature-induced gelation for an oil-in-water emulsion, contributing significantly to the understanding of emulsion behavior under varying temperatures (Koh, Prestidge, Ametov, & Saunders, 2002).
Surfactant Synthesis
1-Bromohexadecane has been used as a reactant in the synthesis of surfactants, such as hexadecyl methyl dihydroxyethyl ammonium bromide (HMDAB). The study identified optimal reaction conditions for the synthesis, highlighting the surfactant's good solubilization, foaming, and emulsifying properties (Zhang, Zheng, Zhou, & Chen, 2014).
Mecanismo De Acción
Direcciones Futuras
“1-Bromohenicosa-3,6,9,12,15,18-hexaene” exhibits remarkable potential for scientific research, with diverse applications ranging from drug discovery to material synthesis. Its role as an intermediate in the synthesis of Docosahexaenoic Acid-13C suggests potential applications in the development of Omega-3 fatty acid products .
Propiedades
IUPAC Name |
1-bromohenicosa-3,6,9,12,15,18-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQVCBRVKYHATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703023 |
Source


|
| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147544-57-8 |
Source


|
| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)





![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)
